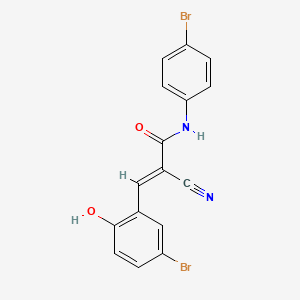
(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide, also known as BAY 11-7082, is a synthetic small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. It was first synthesized in the early 2000s by researchers at Bayer AG, Germany, and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue of the NF-κB essential modulator (NEMO), a regulatory subunit of the IκB kinase (IKK) complex. This modification prevents the activation of IKK, which is required for the phosphorylation and subsequent degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB is unable to translocate to the nucleus and activate the transcription of target genes.
Biochemical and Physiological Effects:
(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide 11-7082 has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects in various in vitro and in vivo models. It can suppress the expression of pro-inflammatory cytokines and chemokines, reduce tumor growth and metastasis, and inhibit the replication of viruses such as HIV-1 and hepatitis C virus.
実験室実験の利点と制限
One of the main advantages of (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide 11-7082 is its specificity for NF-κB inhibition, which makes it a valuable tool for studying the role of NF-κB in various diseases. However, its covalent modification of NEMO can also lead to off-target effects and toxicity, especially at higher concentrations. Therefore, careful dose optimization and toxicity testing are required for its use in lab experiments.
将来の方向性
Future research on (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide 11-7082 could focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It could also explore the development of more potent and selective NF-κB inhibitors based on the structure of (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide 11-7082, as well as the identification of biomarkers for patient selection and monitoring of treatment response. Additionally, the use of (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide 11-7082 in combination with other drugs or therapies could be investigated to enhance its efficacy and reduce toxicity.
合成法
The synthesis of (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide 11-7082 involves a multi-step process that includes the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-bromobenzonitrile, followed by the addition of a base and a catalyst to form the final product. The yield of the synthesis process is around 40%, and the purity of the final product can be improved through further purification techniques such as column chromatography.
科学的研究の応用
(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression. By blocking the activity of NF-κB, (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide 11-7082 can suppress the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tumor growth.
特性
IUPAC Name |
(E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O2/c17-12-1-4-14(5-2-12)20-16(22)11(9-19)7-10-8-13(18)3-6-15(10)21/h1-8,21H,(H,20,22)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKQMTAZNSVQNS-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2638471.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2638472.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-chloro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2638473.png)
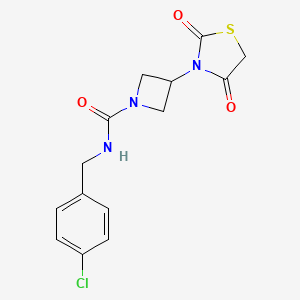
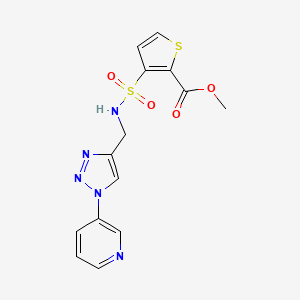
![6-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2638479.png)
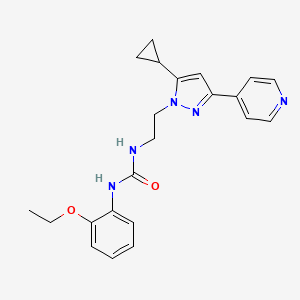
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2638482.png)
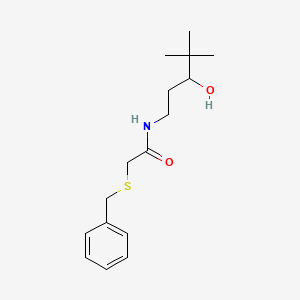
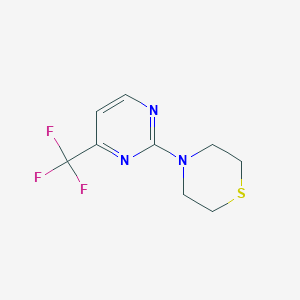
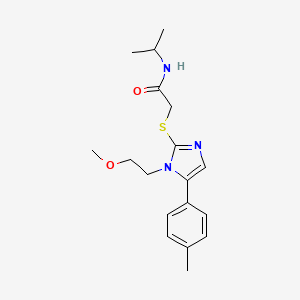
![3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![2-[2-[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2638491.png)